Cas no 918511-92-9 (5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine)
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine structure](https://www.kuujia.com/scimg/cas/918511-92-9x500.png)
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
- 5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine
- JGBIBMXDDURRQW-UHFFFAOYSA-N
- 5507AC
- AX8237634
- 1H-Pyrrolo[2,3-b]pyridine, 5-(3-pyridinyl)-
- 3-{1H-PYRROLO[2,3-B]PYRIDIN-5-YL}PYRIDINE
- MFCD18206955
- AKOS016007057
- AS-65758
- CS-0005713
- SB52537
- 918511-92-9
- SCHEMBL411814
- A1-09014
- DTXSID50680018
- C77145
- DB-349681
-
- MDL: MFCD18206955
- Inchi: 1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)15-8-11/h1-8H,(H,14,15)
- InChI Key: JGBIBMXDDURRQW-UHFFFAOYSA-N
- SMILES: N1([H])C([H])=C([H])C2=C([H])C(=C([H])N=C12)C1=C([H])N=C([H])C([H])=C1[H]
Computed Properties
- Exact Mass: 195.079647300g/mol
- Monoisotopic Mass: 195.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 1.9
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D751060-1g |
1H-Pyrrolo[2,3-b]pyridine, 5-(3-pyridinyl)- |
918511-92-9 | 95+% | 1g |
$150 | 2024-06-06 | |
Chemenu | CM149557-250mg |
5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
918511-92-9 | 95%+ | 250mg |
$105 | 2024-07-20 | |
Alichem | A029192495-1g |
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
918511-92-9 | 95% | 1g |
$480.00 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P49260-1g |
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
918511-92-9 | 1g |
¥1756.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZS573-200mg |
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
918511-92-9 | 95+% | 200mg |
340.0CNY | 2021-07-14 | |
Fluorochem | 231563-1g |
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
918511-92-9 | 95% | 1g |
£282.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZS573-100mg |
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
918511-92-9 | 95+% | 100mg |
648CNY | 2021-05-07 | |
Aaron | AR00IHLR-1g |
1H-Pyrrolo[2,3-b]pyridine, 5-(3-pyridinyl)- |
918511-92-9 | 95% | 1g |
$103.00 | 2023-12-13 | |
abcr | AB514658-1g |
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine; . |
918511-92-9 | 1g |
€272.60 | 2024-08-02 | ||
Aaron | AR00IHLR-250mg |
1H-Pyrrolo[2,3-b]pyridine, 5-(3-pyridinyl)- |
918511-92-9 | 95% | 250mg |
$35.00 | 2023-12-13 |
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine Related Literature
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
Additional information on 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Introduction to 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 918511-92-9)
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 918511-92-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This bicyclic structure combines a pyridine ring with a pyrrole moiety, creating a scaffold that is both structurally complex and biologically relevant. The compound's unique arrangement of nitrogen-rich rings makes it a promising candidate for further exploration in drug discovery and molecular recognition studies.
The significance of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine lies in its potential applications across multiple domains of chemical biology and medicinal chemistry. Its fused ring system, featuring both pyridine and pyrrole functionalities, provides a versatile platform for the development of novel bioactive molecules. Recent advancements in computational chemistry and high-throughput screening have highlighted this compound as a key intermediate in the synthesis of potential therapeutic agents.
In the realm of drug discovery, 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine has been investigated for its ability to interact with various biological targets. The presence of multiple nitrogen atoms in its structure allows for hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins and enzymes. This characteristic has made it a focus of interest for researchers developing small-molecule inhibitors and modulators.
One of the most compelling aspects of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is its role as a building block in the synthesis of more complex pharmacophores. The compound's dual functionality—comprising both pyridine and pyrrole—enables chemists to design molecules with tailored properties for specific biological activities. For instance, derivatives of this scaffold have been explored as potential kinase inhibitors, given the well-documented ability of pyridopyrrole structures to modulate enzyme function.
Recent studies have demonstrated the utility of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine in the development of antiviral and anticancer agents. The compound's ability to disrupt protein-protein interactions and interfere with viral replication pathways has been particularly noteworthy. Researchers have leveraged its structural features to create molecules that exhibit potent activity against a range of pathogens and cancer cell lines.
The synthesis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine itself is an intriguing challenge that has driven innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent advances in catalytic techniques and transition-metal-mediated reactions have made it possible to synthesize this compound more efficiently than ever before.
In addition to its pharmaceutical applications, 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine has found utility in materials science and chemical biology. Its ability to form stable complexes with other molecules makes it a valuable tool for studying molecular recognition processes. Furthermore, its fluorescence properties have been exploited in the development of probes for imaging and sensing applications.
The future prospects for 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine are bright, with ongoing research aimed at uncovering new biological activities and optimizing synthetic routes. As computational methods continue to improve, virtual screening approaches are being employed to identify novel derivatives with enhanced potency and selectivity. These efforts are complemented by experimental validation studies that aim to elucidate the mechanistic basis of the compound's biological effects.
In conclusion, 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 918511-92-9) represents a fascinating example of how structural complexity can be leveraged to develop innovative solutions in drug discovery and chemical biology. Its unique properties make it a versatile scaffold for designing molecules with therapeutic potential, while its synthetic accessibility ensures that it remains a cornerstone of modern medicinal chemistry research.
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